molecular formula (SiO2)n<br>SiO2<br>O2Si B102180 Silicon dioxide CAS No. 15723-40-7

Silicon dioxide

Cat. No.: B102180
CAS No.: 15723-40-7
M. Wt: 60.084 g/mol
InChI Key: VYPSYNLAJGMNEJ-UHFFFAOYSA-N
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Description

Silicon Dioxide is a natural compound of silicon and oxygen found mostly in sand, Silica has three main crystalline varieties: quartz, tridymite, and cristobalite. Fine particulate silica dust from quartz rock causes over a long-term progressive lung injury, silicosis. (NCI04)
Silica is another name for the chemical compound composed of silicon and oxygen with the chemical formula SiO2, or this compound. There are many forms of silica. All silica forms are identical in chemical composition, but have different atom arrangements. Silica compounds can be divided into two groups, crystalline (or c-silica) and amorphous silica (a-silica or non-crystalline silica). c-Silica compounds have structures with repeating patterns of silicon and oxygen. a-Silica chemical structures are more randomly linked when compared to c-silica. All forms of silica are odorless solids composed of silicon and oxygen atoms. Silica particles become suspended in air and form non-explosive dusts. Silica may combine with other metallic elements and oxides to form silicates.
This compound is a silicon oxide made up of linear triatomic molecules in which a silicon atom is covalently bonded to two oxygens.

Mechanism of Action

...Some quartz and cristobalite dusts (crystalline) as well as the diatomaceous earths (amorphous), but not the pyrogenic amorphous silica, were cytotoxic and induced morphological transformation of SHE cells in a concentration-dependent manner. The ranking in cytotoxicity was different from that in transforming potency, suggesting two separate molecular mechanisms for the two effects. The cytotoxic and transforming potencies were different from one dust to another, even among the same structural silicas. The type of crystalline structure (quartz vs cristobalite) and the crystalline vs biogenic amorphous form did not correlate with cytotoxic or transforming potency of silica dusts. Comparison of cellular effects induced by original and surface modified samples revealed that several surface functionalities modulate cytotoxic and transforming potencies. The cytotoxic effects appeared to be related to the distribution and abundance of silanol groups and to the presence of trace amounts of iron on the silica surface. Silica particles with fractured surfaces and/or iron-active sites, able to generate reactive oxygen species, induced SHE cell transformation. The results show that the activity of silica at the cellular level is sensitive to the composition and structure of surface functionalities and confirm that the biological response to silica is a surface originated phenomenon.
In vivo exposure of rat lungs to crystalline silica either by intratracheal instillation or by inhalation results in an increase in mRNA levels for inducible nitric oxide synthase (iNOS) in bronchoalveolar lavage cells (BALC), elevated nitric oxide (.NO) production by BALC, and an increase in .NO-dependent chemiluminescence (CL) from alveolar macrophages (AM). Induction of iNOS message occurs in both AM and polymorphonuclear leukocytes (PMN) harvested from silica-exposed lungs but is not significantly elevated in lavaged lung tissue.
This review presents characteristics of simple and complicated coal workers' pneumoconiosis (CWP) as well as pathologic indices of acute and chronic silicosis by summarizing results of in vitro, animal, and human investigations. These results support four basic mechanisms in the etiology of CWP and silicosis: a) direct cytotoxicity of coal dust or silica, resulting in lung cell damage, release of lipases and proteases, and eventual lung scarring;  b) activation of oxidant production by pulmonary phagocytes, which overwhelms the antioxidant defenses and leads to lipid peroxidation, protein nitrosation, cell injury, and lung scarring;  c) activation of mediator release from alveolar macrophages and epithelial cells, which leads to recruitment of polymorphonuclear leukocytes and macrophages, resulting in the production of proinflammatory cytokines and reactive species and in further lung injury and scarring;  d) secretion of growth factors from alveolar macrophages and epithelial cells, stimulating fibroblast proliferation and eventual scarring. Results of in vitro and animal studies provide a basis for proposing these mechanisms for the initiation and progression of pneumoconiosis. Data obtained from exposed workers lend support to these mechanisms.
/The authors/ reported previously that freshly fractured silica (FFSi) induces activator protein-1 (AP-1) activation through extracellular signal-regulated protein kinases (ERKs) and p38 kinase pathways. In the present study, the biologic activities of FFSi and aged silica (ASi) were compared by measuring their effects on the AP-1 activation and phosphorylation of ERKs and p38 kinase. The roles of reactive oxygen species (ROS) in this silica-induced AP-1 activation were also investigated. FFSi-induced AP-1 activation was four times higher than that of ASi in JB6 cells. FFSi also caused greater phosphorylation of ERKs and p38 kinase than ASi. FFSi generated more ROS than ASi when incubated with the cells as measured by electron spin resonance (ESR). Studies using ROS-sensitive dyes and oxygen consumption support the conclusion that ROS are generated by silica-treated cells. N-Acetylcysteine (an antioxidant) and polyvinyl pyridine-N-oxide (an agent that binds to Si-OH groups on silica surfaces) decreased AP-1 activation and phosphorylation of ERKs and p38 kinase. Catalase inhibited phosphorylation of ERKs and p38 kinase, as well as AP-1 activation induced by FFSi, suggesting the involvement of H2O2 in the mechanism of silica-induced AP-1 activation. Sodium formate (an OH /radical/ scavenger) had no influence on silica-induced MAPKs or AP-1 activation. Superoxide dismutase enhanced both AP-1 and MAPKs activation, indicating that H2O2, but not O2, may play a critical role in silica-induced AP-1 activation. These studies indicate that freshly ground silica is more biologically active than aged silica and that ROS, in particular H2O2, play a significant role in silica-induced AP-1 activation.
/The authors/ examined the involvement of oxidative stress and reactive oxygen species formation in silica-induced cytotoxicity and genotoxicity in cultured rat /alveolar macrophages/ AMs. A lucigenin-dependent chemiluminescence test was used to determine superoxide anion... and a 2',7'-dichlorofluorescin diacetate fluorescence test was employed to measure the hydrogen peroxide (H2O2) level. The cytotoxic and genotoxic effects caused by silica in AMs were examined by lactate dehydrogenase (LDH) leakage and single-cell gel electrophoresis (comet assay), respectively. The results showed that silica enhanced superoxide and H2O2 formation in AMs. There were clear dose- and time-dependent relationships in silica-induced cytotoxicity and genotoxicity. Furthermore, superoxide dismutase and catalase were able to reduce silica-induced LDH leakage and DNA damage, with concurrent significant inhibition on silica-induced oxidative stress in AMs. These findings provide convincing evidence that oxidative stress mediates the silica-induced cytotoxicity and genotoxicity.
A fibrogenic sample of cristobalite dust, CRIS (crystalline silica of mineral origin), was heated to 1,300 °C (CRIS-1300) to relate induced physicochemical modifications to cytotoxicity. Heating did not affect dust micromorphology and crystallinity /but/ deeply affected surface properties /with/ surface radicals progressively annealed by heating, mostly disappearing at greater than or equal to 800 °C. Surface hydrophilicity or hydrophobicity, evaluated with water vapor adsorption, still showed some hydrophilic patches in CRIS-800, but CRIS-1300 was fully hydrophobic. Heating modified the biological activity of cristobalite. Cytotoxicity, tested on proliferating cells of the mouse monocyte macrophage cell line J774, showed that CRIS was cytotoxic and CRIS-800 was still cytotoxic, but CRIS-1300 was substantially inert. Cytotoxicity of CRIS to the rat lung alveolar epithelial cell line, AE6, as measured by colony forming efficiency, was greatly reduced for CRIS-800 and eliminated for CRIS-1300. The rate of lactate dehydrogenase release by rat alveolar macrophages was lowered for CRIS-800, and release was completely inactivated for CRIS-1300. The absence of surface radicals and the onset of hydrophobicity may both account for the loss of cytotoxicity upon heating. Differences observed between CRIS-800 and CRIS-1300, both fully deprived of surface radicals, indicate that hydrophobicity is at least one of the surface properties determining the cytotoxic potential of a dust.
NF-kappa B activation in BAL cells may play an important role in the initiation and progression of silica-induced pulmonary inflammation, cellular damage, and fibrosis.
The interaction between inhaled crystalline silica and the alveolar macrophage (AM) is thought to be a key event in the development of silicosis and fibrosis. Silica can cause direct injury to AMs and can induce AMs to release various inflammatory mediators. Acute silicosis is also characterized by a marked elevation in surfactant apoprotein A (SP-A);  however, the role of SP-A in silicosis is unknown.
/The authors/ hypothesize that non-oxidant-mediated silica-cell interactions lead to the upregulation of tumor necrosis factor-alpha (TNF-alpha), whereby TNF-alpha-induced generation of reactive oxygen species (ROS) leads to the activation of the monocyte chemotactic protein (MCP)-1 and macrophage inflammatory protein (MIP)-2 genes. Using a murine alveolar type II cell line, murine lung epithelial (MLE)-15, /they/ measured the early changes in TNF-alpha, MCP-1, and MIP-2 mRNA species after exposure of the cells to 18 micrograms/cm2 silica (cristobalite) in combination with various antioxidants. Total mRNA was isolated and assayed using an RNase protection assay after 6 h of particle exposure. extracellular GSH could completely attenuate the cristobalite-induced expression of MCP-1 and MIP-2 mRNAs, whereas TNF-alpha mRNA levels were unaltered. using the oxidant-sensitive dye 6-carboxy-2', 7'-dichlorodihydrofluorescein diacetate di(acetoxymethyl ester) treatment of MLE-15 cells with cristobalite and TNF-alpha (1 ng/ml) resulted in ROS production. This ROS production could be inhibited with extracellular GSH treatment, and in the case of cristobalite-induced ROS, inhibition was also achieved with an anti-TNF-alpha antibody. The results support the hypothesis that TNF-alpha mediates cristobalite-induced MCP-1 and MIP-2 expression through the generation of ROS.
Quartz (crystalline silica) is not consistently carcinogenic across different industries where similar quartz exposure occurs. In addition, there are reports that surface modification of quartz affects its cytotoxicity, inflammogenicity, and fibrogenicity. Taken together, these data suggest that the carcinogenicity of quartz is also related to particle surface characteristics, and so /the authors/ determined the genotoxic effects of DQ12 quartz particles versus DQ12 whose surface was modified by treating with either aluminum lactate or polyvinylpyridine-N-oxide (PVNO). The different particle preparations were characterized for hydroxyl-radical generation using electron spin resonance (ESR). DNA damage was determined by immunocytochemical analysis of 8-hydroxydeoxyguanosine (8-OHdG) and the alkaline comet-assay using A549 human lung epithelial cells. Cytotoxicity was measured using the LDH- and MTT-assays, and particle uptake by the A549 cells was quantified by light microscopy, using digital light imaging evaluation of 800 nm sections. The ability of quartz to generate hydroxyl-radicals in the presence of hydrogen peroxide was markedly reduced upon surface modification with aluminum lactate or PVNO. DNA strand breakage and 8-OHdG formation, as produced by quartz at nontoxic concentrations, could be completely prevented by both coating materials. Particle uptake into A549 cells appeared to be significantly inhibited by the PVNO-coating, and to a lesser extent by the aluminum-lactate coating. Our data demonstrate that respirable quartz particles induce oxidative DNA damage in human lung epithelial cells and indicates that surface properties of the quartz as well as particle uptake by these target cells are important in the cytotoxic and the genotoxic effects of quartz in vitro.
There is evidence that, following exposure to crystalline silica, the release of several proinflammatory cytokines contributes to the induction of unbalanced inflammatory reaction leading to lung fibrosis. the potential contribution of interleukin-10 (IL-10), an anti-inflammatory cytokine, in the development of silicosis/ was examined/. In a mouse model of inflammatory lung reaction induced by intratracheal instillation of silica (0.5 mg and 5 mg DQ12/mouse), the levels of IL-10 protein (determined by ELISA) both in cells obtained after bronchoalveolar lavage (BAL) and in lung tissue homogenates were significantly increased when compared with controls. After in vitro lipopolysaccharide (LPS) stimulation (1 microg/ml), BAL cells obtained from silica-treated animals produced significantly more IL-10 protein and mRNA than cells obtained from control animals. To examine the role of IL-10 in the lung reaction induced by silica, IL-10-deficient animals were instilled with 5 mg of silica. Twenty-four hours after treatment, the amplitude of the inflammatory response (lactate dehydrogenase [LDH], protein and number of inflammatory cells in BAL) was significantly greater in IL-10-deficient animals than in the wild type. In contrast, the fibrotic response, evaluated by measuring lung hydroxyproline content and by histopathologic analysis 30 days after silica, was significantly less important in IL-10-deficient than in wild-type mice. Together, these data suggest that increased IL-10 synthesis induced by silica can limit the amplitude of the inflammatory reaction, but also contributes to amplify the lung fibrotic response.
In comparative tests, the inflammation and acute lung injury caused by freshly fractured (milled) quartz was much greater in intensity than that caused by aged quartz (Iota standard quartz sand), even though the aerodynamic diameters were very similar in the two samples . The Working Group noted that the milled samples contained 222 ug/g iron, compared with 7 ug/g in the unmilled sample. Inflammatory leukocytes from DQ 12 quartz-instilled lung caused detachment of epithelial cells in culture and degraded extracellular matrix by a largely protease-mediated mechanism which appeared to be mediated by the neutrophils and not the macrophages. In a sheep model, following multiple quartz (origin not stated) instillations, BAL cells showed increased release of superoxide but there was no such increase in BAL cells of rats following a single instillation of quartz (DQ 12).
Intratracheal instillation of Min-U-Sil 5 quartz (5-100 mg/kg bw) into Fischer 344 rats induced a dose-dependent release of the cytokines tumor necrosis factor-a (TNF alpha) and interleukin-1 (IL-1) by alveolar macrophages. The increase in macrophage TNF alpha correlated with the severity of the inflammatory response.
Intratracheal instillation of Min-U-Sil quartz (5 or 10 mg/kg bw) into Fischer 334 rats or subchronic inhalation of cristobalite (1 mg/cu m, 6 h per day, 5 days per week for 13 weeks) increased expression of the neutrophil chemotactic cytokines macrophage inflammatory protein 2 (MIP-2) and cytokin-induced neutrophil chemoattractant (CINC). Passive immunization of Fischer 344 rats with antibody to MIP-2 markedly reduced the neutrophil recruitment in rat lungs induced by Min-U-Sil quartz (1 mg intratracheally), indicating a key role for MIP-2 in quartz-elicited inflammation.
Instillation and inhalation of quartz causes a fibrogenic response in rats... guinea-pigs... and mice. Strain-specific differences in the fibrotic response of DBA/2 and C3H/He mice to instilled quartz were evident... suggesting that there is a role for the immune system in the response. The dependence of experimental silicosis in mice on the cytokine TNF alpha was demonstrated... /when inhibition of/ fibrosis (to control levels) in silica-instilled mice /occurred/ by giving them concomitant antibody against TNF alpha. Alveolar macrophages from rats instilled with Min-U-Sil quartz showed sustained release of fibronectin whilst inhalation was associated with a late (63 days after the end of a five-day exposure) peak of fibronectin release. Fibronectin could be a factor in attracting fibroblasts and promoting mesenchymal cell growth, leading to fibrosis in quartz-exposed lung.
While mast cells are not generally recognized as having a major role in the fibrogenicity of silica, the inflammatory and fibrogenic response to silica (Wako Co.) was substantially reduced in a mast cell-deficient strain of mice. The fibrogenic response to instilled DQ 12 quartz in mice was significantly attenuated on simultaneous treatment with anti-CD11a or anti-CD11b, demonstrating the importance of these adhesion molecules in the silica response.
The role of concomitant immuno-stimulation in the fibrogenic response to silica (hydrofluoric acid-etched tridymite) was investigated... In this study, rats were instilled with tridymite and then kept in SPF conditions or in a normal animal house conditions where they were 'exposed to the endemic bacterial flora'. The animals kept under normal conditions developed silicosis more rapidly and severely than those kept under SPF conditions. This suggests that the normal bronchopulmonary infections that are endemic to animal houses were a costimulus for the silicotic fibrosis.
Rats administered Min-U-Sil quartz intratracheally showed evidence of airflow limitation, emphysema and small airways disease. These responses may be a consequence of extracellular matrix destruction by the increased connective tissue protease activity shown by the BAL cells from quartz (DQ 12)-exposed rats.
Following intratracheal instillation of quartz (Dowson & Dobson) in mice... a wave of type II cell proliferation to regenerate damaged type I cells /was observed/. This was accompanied by a sustained interstitial proliferative response that mirrored increasing hydroxyproline levels in the lungs, suggesting that there was mesenchymal cell proliferation and fibrosis... 48 h after a three-day exposure of rats to 100 mg/cu m Min-U-Sil... there was increased proliferation in the lung parenchyma... There was an approximately two-fold increase in the number of type II epithelial cells in quartz (Min-U-Sil)-exposed lung and a change in their morphology. Phenotypically, the type II epithelial cells of Min-U-Sil quartz-exposed lung were hypertrophic and had increased numbers of lamellar bodies, which may have contributed to the phospholipidosis characteristic of quartz-exposed lungs in rats and humans. Type II cells isolated from Min-U-Sil-exposed lung synthesized DNA in vitro, but did not divide. A suggestion that the accumulation of phospholipid in quartz-exposed lung could be protective came from a study... /demonstrating/ that pharmacological induction of phospholipidosis ameliorated the acute toxicity of instilled Min-U-Sil quartz in rats.
Both reactive oxygen species and reactive nitrogen species (NO and peroxynitrite) are generated in Min-U-Sil quartz inflammation... BAL cells from quartz-instilled rats showed chemiluminescence (chemically assisted light emission in vitro resulting from the respiratory burst) that could be inhibited by both MnSOD and N-nitro-L-arginine methyl esther hydrochloride (L-NAME), a competitive inhibitor of NO synthase. Since MnSOD and NO react to form the highly toxic oxidant peroxynitrite, NO may therefore be involved in causing lung damage in silica-exposed lung.
A role for iron in silica-mediated oxidative stress is suggested by the accumulation of iron in the lung and on the surface of Min-U-Sil quartz with residence in the lung following a single 50-mg dose given by instillation. The accumulation of iron in the lung was accompanied by depletion of anti-oxidant defences, such as nonprotein sulfhydryls, ascorbate and urate and increases in MnSOD and progressive fibrosis. In rats given an iron-deficient diet, the fibrosis was ameliorated. The Working Group noted that an extremely high bolus dose was used in this study.
Min-U-Sil quartz causes oxidative damage to alpha-1-protease inhibitor and, in a manner analogous to the commonly postulated mechanism for emphysema in smokers, this could lead to localized elastase- and other protease-mediated injury in silica-inflamed lung.
Quartz can differ in its toxicity to the lung depending on the minerals with which it is combined. This has been shown by... /the demonstration/ that coal mine dusts with 5 and 15% quartz were markedly less fibrogenic than an artificial mixture of coal mine dust with negligible quartz but supplemented with NI quartz to the same proportion. The ability of trace contaminants to modify quartz toxicity was further shown by the fact that simple treatment of DQ 12 quartz with aluminium lactate dramatically attenuated its ability to cause pulmonary inflammation in rats following instillation. The fact that freshly fractured quartz (Generic Respirable Dust Technology Center standard reference sample) is more haemolytic and, to a lesser extent, cytotoxic than 'aged' quartz to macrophages further shows that there can be differences in the specific reactivity of the quartz surface. The Working Group noted that this sample was ground with an agate mortar and pestle. Min-U-Sil quartz coated with synthetic lung surfactant also had less toxicity than native quartz and the differences in cytotoxicity of a range of quartz samples was found to be related to the 'uncontaminated' quartz surface. Additionally... amelioration of the haemolytic and macrophage stimulatory activity of quartz (Generic Respirable Dust Technology Center standard reference sample) with an organosilane coating /has been reported/.
The presence of increased numbers of lymphocytes in the BAL of silicotics... suggests that immunological phenomena occur in silica-exposed lungs. In addition, immunoglobulin (IG) and complement have been found in silicotic nodules. Silica and other mineral dusts have been proposed to produce an adjuvant-like effect via macrophage stimulation and increased release of cytokines such as IL-1 (Min-U-Sil). However, in mice and rats inhaling Min-U-Sil quartz, there is a generalized immunosuppression in the spleen and lymph nodes. Following instillation of DQ 12 quartz in rats, however, the immunosuppressive functions of normal BAL cells were reversed to immunostimulation, which appeared to be related to the inflammatory neutrophil component and to release of increased amounts of IL-1.
Increased systemic immune complexes and antinuclear antibody have been described in silica-exposed individuals, suggesting the development of autoimmunity of a systemic adjuvant effect of silica might play a role in systemic sclerosis in silica-exposed individuals.
Quartz is toxic to macrophages in vitro. This toxicity was initially suggested to involve lysosomal rupture, although this has now been disproved. Instead, the influx of calcium ions has been shown to be a key toxic event in silica-treated macrophages. The interaction between quartz and macrophage membranes may result in a direct membranolytic action in the non-physiological absence of protein. However, in the lung the quartz is likely to be coated with lung lining fluid and this ameliorates the cytotoxicity of the quartz (DQ 12);  nevertheless, proteins do not afford protection against the toxicity of DQ 12 quartz at later time-points. Quartz may express its cytotoxic action via free radical injury to the macrophage membrane... which increases the calcium-ion permeability of the membrane... Using polyunsaturated linoleic acid as a model membrane and quartz from the Generic Respirable Dust Technology Center, a correlation was demonstrated between the extent of peroxidation and ROS derived from fracture-induced silicon-based radicals at the quartz surface.
Quartz-stimulated activation of monocyte/macrophages in vitro to release cytokines that promote the growth of mesenchymal cells has been demonstrated in several studies...Quartz treatment of alveolar macrophages also caused stimulation of arachidonic acid metabolism with the production of eicosanoids such as prostaglandin, thromboxane and leukotriene B4.
Rabbit alveolar macrophages treated with DQ 12 quartz released increased amounts of elastase, which could contribute to lung remodelling in quartz-exposed lung. Mobilization of intracellular calcium appears to underly the triggering of macrophages by DQ 12 quartz, although mobilization of calcium may also be related to the cytotoxic effects of quartz.
... the phagocytosis of quartz by granulocytes recruited to quartz-inflamed lung could lead to further accumulation of harmful ROS...
... rat epithelial cells... demonstrated proliferation and thymidine uptake... /when exposed to/ low concentrations of Min-U-Sil 5 quartz. These responses were replaced by cytotoxic effects at higher concentrations. However, macrophages exposed to Min-U-Sil 5 quartz in vitro also released factor(s) that stimulated growth of type II epithelial cells suggesting that quartz may cause both direct growth-promoting effects on epithelial cells and effects via macrophages. Quartz (origin not stated) treatment of rat type II cells in vitro caused stimulation of prostaglandin release.
Erythrocytes have been used as a rapid screen for the ability of particles to interact with and cause damage to membranes because release of haemoglobin is a ready index of membrane damage in these cells;  there is no suggestion that damage to erythrocytes has any role in pathogenesis of pneumoconiosis... a relationship /was suggested/ between the ability of a range of particles, including Min-U-Sil quartz, to cause haemolysis and their ability to cause fibrosis in vivo... this relationship /was questioned/ in studies with C&E Mineral Corp. cristobalite, which is very haemolytic and inflammogenic/fibrogenic to the lung. Whereas heating the cristobalite reduced its haemolytic potency to about 50%, this treatment had no effect on its ability to cause lung injury. The haemolytic potential of silica is related to the presence of silanols which bind some membrane components. Haemolysis is reduced if the silica surface is coated with polyvinylpyridine-N-oxide, following hydrofluoric acid etching or upon heating. The haemolytic activity of silicas calcined at different temperatures and rehydrated in air is related to surface hydration. Alternatively, quartz particles cause haemolysis by a mechanism that involves hydrogen peroxide and possibly copper ions.
Contaminants may modify chemical and surface properties. Metal ions either compensate the dissociated silanol negative charge or substitute for silicon in the tetrahedra. Metal ions fixed at the ionized silanol groups diminish haemolysis. The solubility of silica is reduced when aluminium contaminates the surface of quartz. The modulation of quartz fibrogenicity by aluminium was discovered long ago and aluminotherapy was established in several countries...The effect of aluminium has now been thoroughly investigated in a sheep model. The presence of aluminium at the silica surface decreases uptake by alveolar macrophages and inhibits the inflammatory and fibrotic response in vivo. The mechanism has not yet been elucidated but the suppressive effect is due to the direct interaction of aluminium with silica.
The mechanisms that link occupational silica exposure with the development of silicosis and auto-immune conditions are not fully understood. However... possible pathways for silica-induced scleroderma, a process that is associated with the induction of silicosis /have been proposed/. Scleroderma is proposed to arise from exposure to... quartz coming into contact with pulmonary tissue. This stimulates the recruitment of macrophages and consequent production of interleukin 1, platelet-derived growth factor, /beta/-transforming growth factor, and fibronectin. Recruitment of macrophages to engulf the silica particle leads to the destruction of macrophage cells, recruitment of more macrophages to attack the particles, stimulation of collagen, and the hyalinization of collagen to form a silicotic networks. The cycle of production and destruction of macrophages releases hydrolases and proteases leading to the generation of free oxygen radicals, and some particles and macrophages are transported to pulmonary lymph nodes. The macrophage recruitment and destruction cycle and the presence of particles in the lymph system stimulate the production of T helper cells and B cells and, ultimately, activation of the immune system. Immune activation is linked to a variety of humoral responses: hypergammaglobulinemia, production of rheumatoid factor, antinuclear antibodies, and release of other immune complexes. These immuno-stimulatory states lead to rheumatoid arthritis and poly-arthritis;  connective tissue disorders such as systemic lupus, Sjogren's syndrome, polymyositis, and scleroderma;  and glomerulonephritis.

Properties

IUPAC Name

dioxosilane
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InChI

InChI=1S/O2Si/c1-3-2
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InChI Key

VYPSYNLAJGMNEJ-UHFFFAOYSA-N
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Canonical SMILES

O=[Si]=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

SiO2, O2Si
Record name SILICA, AMORPHOUS
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Record name silica
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Record name Silicon dioxide
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Related CAS

31392-49-1
Record name Silica, homopolymer
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DSSTOX Substance ID

DTXSID1029677
Record name Silica
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Molecular Weight

60.084 g/mol
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Physical Description

Transparent to gray, odorless powder. Irritating to the skin and eyes on contact. Inhalation will cause irritation in the respiratory tract. [Note: Amorphous silica is the non-crystalline form of SiO2.], Dry Powder; Dry Powder, Liquid; Dry Powder, Other Solid; Dry Powder, Pellets or Large Crystals; Dry Powder, Pellets or Large Crystals, Liquid; Dry Powder, Pellets or Large Crystals, Other Solid; Dry Powder, Pellets or Large Crystals, Water or Solvent Wet Solid; Dry Powder, Pellets or Large Crystals, Water or Solvent Wet Solid, Liquid; Dry Powder, Water or Solvent Wet Solid; Liquid; Liquid, NKRA; Liquid, Other Solid; NKRA; Other Solid; Pellets or Large Crystals; Water or Solvent Wet Solid; Water or Solvent Wet Solid, Other Solid, White, fluffy powder or granules. Hygroscopic, Transparent to gray, odorless powder. [Note: Amorphous silica is the non-crystalline form of SiO2.]; [NIOSH], Solid, Transparent to gray, odorless powder. [Note: Amorphous silica is the non-crystalline form of SiO2.]
Record name SILICA, AMORPHOUS
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Record name Silica
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Record name SILICON DIOXIDE
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Record name Silica, amorphous
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Record name Silica
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Record name Silica, amorphous
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Boiling Point

4046 °F at 760 mmHg (NIOSH, 2023), 4046 °F
Record name SILICA, AMORPHOUS
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Record name AMORPHOUS SILICA
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Solubility

Insoluble (NIOSH, 2023), The solubility of the various phases of silicas is very complex and depends upon several factors. Solubility increases with temperature and pH and is affected by the presence of trace metals. Particle size influences the rate of solubility. /Silica/, Insoluble, Silica is rather poorly soluble in water although solubility is higher for the amorphous than for the crystalline morphologies. ... The external amorphous layer in quartz is more soluble than the crystalline underlying core., AMORPHOUS IS SOL IN ALKALIES, ESP WHEN FINELY DIVIDED
Record name SILICA, AMORPHOUS
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Density

2.2 (NIOSH, 2023) - Denser than water; will sink, 2.2 @ 25 °C, 2.20
Record name SILICA, AMORPHOUS
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Vapor Pressure

0 mmHg (approx) (NIOSH, 2023), approx 0 mm Hg, 0 mmHg (approx)
Record name SILICA, AMORPHOUS
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Record name Silica, amorphous
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Mechanism of Action

...Some quartz and cristobalite dusts (crystalline) as well as the diatomaceous earths (amorphous), but not the pyrogenic amorphous silica, were cytotoxic and induced morphological transformation of SHE cells in a concentration-dependent manner. The ranking in cytotoxicity was different from that in transforming potency, suggesting two separate molecular mechanisms for the two effects. The cytotoxic and transforming potencies were different from one dust to another, even among the same structural silicas. The type of crystalline structure (quartz vs cristobalite) and the crystalline vs biogenic amorphous form did not correlate with cytotoxic or transforming potency of silica dusts. Comparison of cellular effects induced by original and surface modified samples revealed that several surface functionalities modulate cytotoxic and transforming potencies. The cytotoxic effects appeared to be related to the distribution and abundance of silanol groups and to the presence of trace amounts of iron on the silica surface. Silica particles with fractured surfaces and/or iron-active sites, able to generate reactive oxygen species, induced SHE cell transformation. The results show that the activity of silica at the cellular level is sensitive to the composition and structure of surface functionalities and confirm that the biological response to silica is a surface originated phenomenon.
Record name AMORPHOUS SILICA
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Color/Form

Amorphous powder, Transparent to gray powder (Note: Amorphous silica is the non-crystalline form of O2Si). ... solid, Silica gel is a coherent, rigid, continuous three-dimensional network of spherical particles of colloidal microporous silica.

CAS No.

7631-86-9, 14639-89-5, 14808-60-7, 13778-37-5, 15468-32-3, 14464-46-1, 20243-18-9, 13778-38-6, 15723-40-7, 17679-64-0, 60676-86-0, 92283-58-4, 99439-28-8, 112945-52-5
Record name SILICA, AMORPHOUS
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Melting Point

3110 °F (NIOSH, 2023), 3110 °F, 1716 - 1736 °C
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